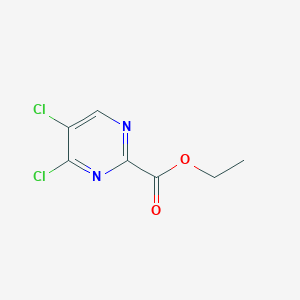

Ethyl 4,5-dichloropyrimidine-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3) :

- δ 9.23–9.50 (m, 1H) : Pyrimidine ring proton.

- δ 8.52–7.91 (m, 4H) : Aromatic protons influenced by chlorine substituents.

- δ 4.03 (q, 2H) : Ethyl group’s methylene protons ($$ J = 7.1 \, \text{Hz} $$).

- δ 1.73 (s, 9H) : tert-Butyl protecting group in synthetic intermediates.

13C NMR (100 MHz, CDCl3) :

Infrared (IR) Vibrational Signatures

The strong absorbance at 1720 cm⁻¹ confirms the presence of the ester carbonyl group.

Properties

IUPAC Name |

ethyl 4,5-dichloropyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRAGYOVQRLUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,5-dichloropyrimidine-2-carboxylate can be synthesized through various methods. One common method involves the reaction of 4,5-dichloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in stainless steel reactors equipped with reflux condensers and temperature control systems .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Cyclization: It can participate in cyclization reactions to form fused ring systems

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be used, with conditions such as heating in the presence of hydrochloric acid or sodium hydroxide.

Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Hydrolysis Product: The major product is 4,5-dichloropyrimidine-2-carboxylic acid.

Cyclization Products: Fused pyrimidine derivatives

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4,5-dichloropyrimidine-2-carboxylate serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antiviral Agents : The compound is utilized in developing drugs targeting viral infections. Research indicates its potential against viruses such as HIV and Hepatitis B.

- Antibacterial Compounds : It has been used to synthesize antibiotics that combat bacterial infections, enhancing therapeutic efficacy .

- Anticancer Drugs : The compound is involved in synthesizing agents that inhibit cancer cell proliferation, contributing to cancer treatment advancements.

Agrochemical Applications

In the agrochemical sector, this compound is instrumental in developing pesticides and herbicides:

- Herbicide Development : It acts as an intermediate in synthesizing herbicides that control weed growth effectively without harming crops .

- Fungicides : The compound is also utilized in creating fungicides that protect plants from fungal diseases, thereby improving agricultural productivity.

Material Science Applications

The compound finds utility in material science for developing specialized polymers and coatings:

- Polymer Synthesis : this compound is used to create polymers with enhanced durability and resistance to environmental factors .

- Coating Materials : It contributes to formulating coatings that provide protective barriers for various surfaces.

Biochemical Studies

Research on this compound has revealed its interactions with biological macromolecules:

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, aiding drug design efforts .

- Receptor Binding Studies : Investigations into its binding affinity to receptors provide insights into its pharmacodynamics and potential therapeutic targets.

Case Studies

- Synthesis of Antiviral Agents : A study demonstrated the synthesis of a novel antiviral compound using this compound as an intermediate. The resulting agent showed significant efficacy against Hepatitis B virus in vitro.

- Development of Herbicides : Research highlighted the use of this compound in formulating a new herbicide that reduced weed growth by over 70% without affecting crop yield. Field trials confirmed its effectiveness and safety for agricultural use.

- Enzyme Inhibition Research : A biochemical study investigated the inhibition of dihydrofolate reductase by derivatives of this compound. The findings suggested potential applications in developing antifolate drugs for cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloropyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them useful in cancer treatment. The chlorine atoms and ester group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent patterns, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Core Heterocycle Variations Thiophene vs. Pyrimidine: Ethyl 4,5-dichlorothiophene-2-carboxylate (thiophene ring with sulfur) exhibits distinct electronic properties compared to pyrimidine derivatives. Thiophenes are more electron-rich, influencing reactivity in electrophilic substitutions, whereas pyrimidines are nitrogen-rich, enabling hydrogen bonding and participation in medicinal chemistry scaffolds .

Substituent Effects Chlorine Position: Chlorine at positions 4 and 5 (thiophene analog) vs. position 2 (pyrimidine) alters steric and electronic profiles. For example, 2-chloro substitution in pyrimidines may direct nucleophilic attacks to adjacent positions.

Applications

- Pharmaceutical Intermediates : Ethyl 4,5-dichlorothiophene-2-carboxylate is used in materials science and agrochemicals, while pyrimidine analogs like Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate are tailored for kinase inhibitor synthesis .

- Medicinal Chemistry : The dihydropyrimidine derivative’s aromatic and hydroxyl groups suggest utility in antimalarial or antiviral research .

Biological Activity

Ethyl 4,5-dichloropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine substituents at the 4 and 5 positions and an ethyl ester at the 2-carboxylate position. This unique substitution pattern influences its reactivity and biological interactions compared to other similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2,4-dichloropyrimidine-5-carboxylate | Dichloro substitution at different positions | More commonly used as a pharmaceutical intermediate |

| Ethyl 2,5-dichloropyridine-4-carboxylate | Different positioning of chlorine atoms | Exhibits different biological activity profiles |

| Ethyl 6-chloropyrimidine-2-carboxylate | Single chlorine substitution | Less reactive than dichloro variants |

Enzyme Inhibition

Studies indicate that this compound has a notable binding affinity for various enzymes involved in metabolic pathways. This binding affinity suggests potential applications in therapeutic contexts, particularly as enzyme inhibitors. For instance, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in cancer biology.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : A derivative exhibited an IC50 value of approximately 50 µM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Research has shown that modifications to the pyrimidine ring or the carboxylate group can significantly alter its potency and selectivity as an inhibitor:

- Substituent Effects : The presence of halogen atoms (like chlorine) at specific positions on the pyrimidine ring enhances the compound's ability to interact with biological targets .

In Vivo Studies

Animal models have been employed to evaluate the antitumor efficacy of this compound derivatives. In xenograft models involving human cancer cells:

Q & A

Q. What are the standard synthetic routes for Ethyl 4,5-dichloropyrimidine-2-carboxylate, and how can intermediates be characterized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrimidine precursors with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Post-synthesis, intermediates should be characterized using 1H/13C NMR (to confirm substitution patterns), FT-IR (to identify functional groups like ester C=O stretches at ~1700 cm⁻¹), and mass spectrometry (to verify molecular weight). Yield optimization requires monitoring reaction temperature and stoichiometry .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted starting materials. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Confirm purity (>98%) via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (if crystalline). Always cross-reference purity data with literature values to avoid discrepancies .

Q. What safety protocols are critical when handling this compound?

Due to potential toxicity and reactivity:

Q. How can researchers validate the structural integrity of this compound?

Combine multinuclear NMR (e.g., 1H, 13C, DEPT-135) to assign all protons and carbons. For example, the ester carbonyl carbon typically appears at ~165 ppm in 13C NMR. X-ray crystallography provides definitive confirmation of molecular geometry. Compare spectral data with published benchmarks for dichloropyrimidine derivatives to detect anomalies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For instance, higher temperatures (>100°C) may favor over-chlorination, detected via LC-MS . Statistical tools (e.g., ANOVA) identify significant variables. Kinetic studies (monitored by in-situ FT-IR ) can pinpoint optimal reaction times .

Q. What analytical methods resolve contradictions in spectral data for derivatives of this compound?

If NMR signals overlap (e.g., aromatic protons), employ 2D NMR techniques (COSY, HSQC) to assign correlations. For ambiguous mass spectra, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns. Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

The dichloro substituents act as electron-withdrawing groups, activating the pyrimidine ring toward nucleophilic aromatic substitution. Steric hindrance at the 4- and 5-positions can be mitigated using Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Monitor regioselectivity via HPLC and 19F NMR (if fluorinated partners are used). Kinetic isotope effects (KIEs) may further elucidate mechanistic pathways .

Q. What strategies are effective for analyzing hydrolytic stability under varying pH conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C. Quantify degradation products (e.g., free carboxylic acid) via UHPLC-PDA . Use Arrhenius plots to extrapolate shelf-life under storage conditions. For labile esters, consider stabilizing formulations (lyophilized powders) .

Q. How can computational chemistry predict the biological activity of derivatives?

Perform docking studies (AutoDock Vina) against target enzymes (e.g., kinases). Validate predictions with in vitro assays (IC50 measurements). QSAR models incorporating Hammett σ values for substituents can correlate electronic effects with activity. Cross-reference with crystallographic data from the PDB to refine binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.